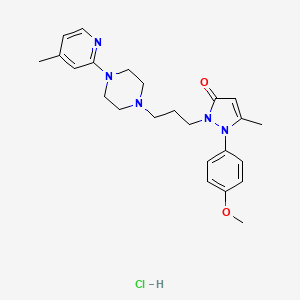
1-Piperazineethanol, 4-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-alpha-ethyl-, monomethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-哌嗪乙醇,4-(10,11-二氢-8-(甲硫基)二苯并(b,f)噻吨-10-基)-α-乙基-,甲磺酸盐是一种结构独特的复杂有机化合物,包含哌嗪环、二苯并噻吨核心和甲磺酸基团。
准备方法
1-哌嗪乙醇,4-(10,11-二氢-8-(甲硫基)二苯并(b,f)噻吨-10-基)-α-乙基-,甲磺酸盐的合成通常涉及多个步骤。该过程始于二苯并噻吨核心的形成,然后引入哌嗪环和甲磺酸基团。反应条件通常需要特定的催化剂和溶剂,以确保获得所需的产品,且纯度和产率高。工业生产方法可能涉及大型反应器和连续流系统,以优化合成过程。
化学反应分析
该化合物会发生各种化学反应,包括:
氧化: 甲硫基可以被氧化形成亚砜或砜。
还原: 二苯并噻吨核心可以在特定条件下被还原。
取代: 哌嗪环可以发生亲核取代反应。
这些反应中常用的试剂包括氧化剂,如过氧化氢,还原剂,如氢化铝锂,以及亲核试剂,如胺。形成的主要产物取决于具体的反应条件和使用的试剂。
科学研究应用
1-哌嗪乙醇,4-(10,11-二氢-8-(甲硫基)二苯并(b,f)噻吨-10-基)-α-乙基-,甲磺酸盐在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其与生物大分子潜在的相互作用。
医学: 探索其潜在的治疗效果,特别是在治疗神经疾病方面。
工业: 用于开发新材料和化学工艺。
作用机制
该化合物的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。哌嗪环和二苯并噻吨核心在与这些靶标结合、调节其活性以及触发下游信号通路中起着至关重要的作用。所涉及的确切分子靶标和通路取决于具体的应用和使用环境。
相似化合物的比较
类似的化合物包括其他哌嗪衍生物和二苯并噻吨类似物。与这些化合物相比,1-哌嗪乙醇,4-(10,11-二氢-8-(甲硫基)二苯并(b,f)噻吨-10-基)-α-乙基-,甲磺酸盐由于其特定的官能团组合和结构特征而独一无二。
一些类似的化合物是:
- 1-哌嗪乙醇,4-(10,11-二氢-3-氟-8-甲基二苯并(b,f)噻吨-10-基)-,丁二酸盐
- 1-哌嗪乙醇,4-(10,11-二氢-8-(甲磺酰基)二苯并(b,f)噻吨-10-基)-,盐酸盐
这些化合物在结构上具有相似性,但在具体的官能团和化学性质方面有所不同。
属性
CAS 编号 |
86499-12-9 |
|---|---|
分子式 |
C24H34N2O4S3 |
分子量 |
510.7 g/mol |
IUPAC 名称 |
methanesulfonic acid;1-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]butan-2-ol |
InChI |
InChI=1S/C23H30N2OS2.CH4O3S/c1-3-18(26)16-24-10-12-25(13-11-24)21-14-17-6-4-5-7-22(17)28-23-9-8-19(27-2)15-20(21)23;1-5(2,3)4/h4-9,15,18,21,26H,3,10-14,16H2,1-2H3;1H3,(H,2,3,4) |
InChI 键 |
PFCCCRDDVVAFHF-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC)O.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



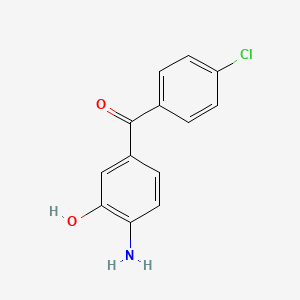

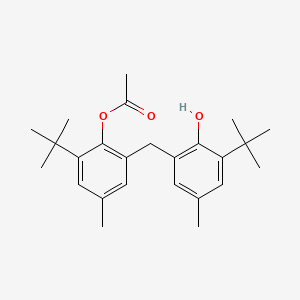
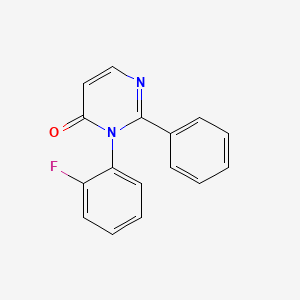


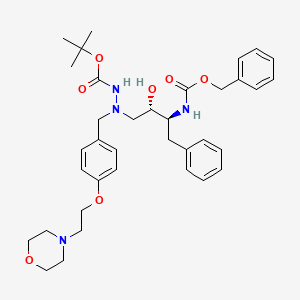
![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)


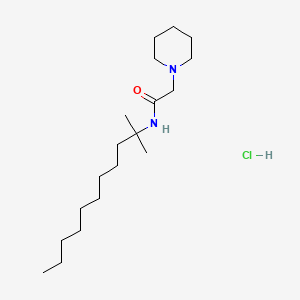
![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide](/img/structure/B12714270.png)
